molecular formula C20H30Cl2SiZr B12278425 Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride

Cat. No.: B12278425
M. Wt: 460.7 g/mol
InChI Key: OFMSEHCFCONJIL-UHFFFAOYSA-L
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Description

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is a chemical compound that belongs to the class of metallocenes. It is a zirconium-based compound with two tetramethylcyclopentadienyl ligands and a dimethylsilyl bridge. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadienyl lithium in the presence of a dimethylsilyl bridge. The reaction is carried out under inert conditions to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:

ZrCl4+2LiC5HMe4+Me2SiCl2(Me2Si)(C5HMe4)2ZrCl2+2LiCl\text{ZrCl}_4 + 2 \text{LiC}_5\text{HMe}_4 + \text{Me}_2\text{SiCl}_2 \rightarrow \text{(Me}_2\text{Si)(C}_5\text{HMe}_4)_2\text{ZrCl}_2 + 2 \text{LiCl} ZrCl4​+2LiC5​HMe4​+Me2​SiCl2​→(Me2​Si)(C5​HMe4​)2​ZrCl2​+2LiCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Zirconium dioxide (ZrO2)

    Reduction: Lower oxidation state zirconium compounds

    Substitution: Various organozirconium compounds depending on the substituent used

Scientific Research Applications

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the production of high-performance materials and as a precursor for other zirconium-based compounds.

Mechanism of Action

The mechanism of action of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride involves the coordination of the zirconium center with various substrates. The tetramethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in various catalytic cycles. The dimethylsilyl bridge enhances the reactivity of the compound by providing a flexible and electron-rich environment.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylsilyl-bis-(cyclopentadienyl)-zirconium dichloride
  • Dimethylsilyl-bis-(methylcyclopentadienyl)-zirconium dichloride
  • Dimethylsilyl-bis-(ethylcyclopentadienyl)-zirconium dichloride

Uniqueness

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that enhance the reactivity and stability of the compound. The dimethylsilyl bridge further contributes to its unique properties by providing a flexible and electron-rich environment.

Properties

Molecular Formula

C20H30Cl2SiZr

Molecular Weight

460.7 g/mol

InChI

InChI=1S/C20H30Si.2ClH.Zr/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8;;;/h1-10H3;2*1H;/q;;;+2/p-2

InChI Key

OFMSEHCFCONJIL-UHFFFAOYSA-L

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[C]2[C]([C]([C]([C]2C)C)C)C)C)C.Cl[Zr]Cl

Origin of Product

United States

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